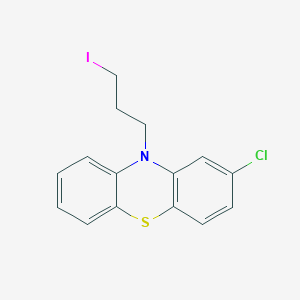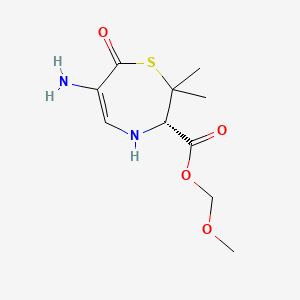
N-Methyl-5-(piperazin-1-yl)picolinamide hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Methyl-5-(piperazin-1-yl)picolinamide hydrochloride is a chemical compound with the molecular formula C11H17ClN4O and a molecular weight of 256.73 g/mol . This compound is known for its unique structure, which includes a piperazine ring and a picolinamide moiety. It is often used in various scientific research applications due to its versatile chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-5-(piperazin-1-yl)picolinamide hydrochloride typically involves the reaction of N-methylpicolinamide with piperazine in the presence of hydrochloric acid. The reaction conditions often include:
Solvent: Commonly used solvents include ethanol or methanol.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Reaction Time: The reaction time can vary but typically ranges from a few hours to overnight.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
化学反応の分析
Types of Reactions
N-Methyl-5-(piperazin-1-yl)picolinamide hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Nucleophiles such as alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the picolinamide moiety.
Reduction: Reduced forms of the piperazine ring.
Substitution: Substituted derivatives at the piperazine ring.
科学的研究の応用
N-Methyl-5-(piperazin-1-yl)picolinamide hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme interactions and receptor binding.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of N-Methyl-5-(piperazin-1-yl)picolinamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.
類似化合物との比較
Similar Compounds
- N-Methyl-5-(piperazin-1-yl)picolinamide
- N-Methyl-5-(1-piperazinyl)pyridine-2-carboxamide
- N-Methyl-5-piperazin-1-ylpyridine-2-carboxamide
Uniqueness
N-Methyl-5-(piperazin-1-yl)picolinamide hydrochloride is unique due to its specific combination of a piperazine ring and a picolinamide moiety. This structure imparts distinct chemical and biological properties, making it valuable for various research applications.
特性
分子式 |
C11H17ClN4O |
|---|---|
分子量 |
256.73 g/mol |
IUPAC名 |
N-methyl-5-piperazin-1-ylpyridine-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C11H16N4O.ClH/c1-12-11(16)10-3-2-9(8-14-10)15-6-4-13-5-7-15;/h2-3,8,13H,4-7H2,1H3,(H,12,16);1H |
InChIキー |
BMSCRHCHPLBUDN-UHFFFAOYSA-N |
正規SMILES |
CNC(=O)C1=NC=C(C=C1)N2CCNCC2.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]butanedioic acid;2,2,2-trifluoroacetic acid](/img/structure/B13848280.png)






![(2S)-4-[[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-[[(2R,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]amino]-2-amino-4-oxobutanoic acid](/img/structure/B13848330.png)



